molecular formula C11H21ClN2O4 B2458936 O1-tert-butyl O3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate;hydrochloride CAS No. 2375273-24-6

O1-tert-butyl O3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate;hydrochloride

Cat. No.: B2458936
CAS No.: 2375273-24-6
M. Wt: 280.75
InChI Key: JDBBHQLTNZISOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O1-tert-butyl O3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate;hydrochloride is a synthetic organic compound with the molecular formula C11H20N2O4.ClH. It is known for its unique structure, which includes an azetidine ring, a tert-butyl group, and a methyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-tert-butyl O3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate;hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases and specific reaction conditions to ensure the formation of the four-membered ring.

    Introduction of the Tert-butyl and Methyl Groups: The tert-butyl and methyl groups are introduced through alkylation reactions. These reactions typically involve the use of alkyl halides and strong bases to facilitate the substitution reactions.

    Aminomethylation: The introduction of the aminomethyl group is achieved through a nucleophilic substitution reaction. This step often requires the use of amines and suitable solvents to ensure the formation of the desired product.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

O1-tert-butyl O3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while reduction reactions yield reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

O1-tert-butyl O3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological processes and pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-tert-butyl O3-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-(aminomethyl)azetidine-1,3-dicarboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4.ClH/c1-10(2,3)17-9(15)13-6-11(5-12,7-13)8(14)16-4;/h5-7,12H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBBHQLTNZISOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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